(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane
CAS No.: 581101-49-7
Cat. No.: VC20276930
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 581101-49-7 |
|---|---|
| Molecular Formula | C11H17NO |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | (1S,2S,3S,5R)-3-isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane |
| Standard InChI | InChI=1S/C11H17NO/c1-7-9-4-8(11(9,2)3)5-10(7)12-6-13/h7-10H,4-5H2,1-3H3/t7-,8+,9-,10-/m0/s1 |
| Standard InChI Key | VVLNFOCXNDDLEU-JXUBOQSCSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1N=C=O |
| Canonical SMILES | CC1C2CC(C2(C)C)CC1N=C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the bicyclo[3.1.1]heptane family, characterized by a fused bicyclic system with bridgehead methyl groups at positions 2, 6, and 6. The isocyanate group (-NCO) is positioned at carbon 3, with absolute stereochemistry specified as (1S,2S,3S,5R). This configuration imposes distinct spatial constraints, influencing reactivity and intermolecular interactions.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 581101-49-7 |
| Molecular Formula | |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | (1S,2S,3S,5R)-3-isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane |
| Stereochemistry | (1S,2S,3S,5R) |
| Canonical SMILES | CC1C2CC(C2(C)C)CC1N=C=O |
The bicyclo[3.1.1]heptane core is derived from pinane, a monoterpene hydrocarbon (CAS 473-55-2) , with structural modifications introducing the isocyanate group. Comparative analysis with pinane derivatives, such as pinanediol (CAS 18680-27-8) and pinocamphone (CAS 18358-53-7) , highlights the role of functional groups in modulating physicochemical properties.
Spectroscopic and Stereochemical Analysis
Synthetic Pathways and Methodologies
Precursor Selection
The synthesis of (1S,2S,3S,5R)-3-isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane likely begins with pinane or its derivatives. For example, pinanediol and pinocamphone serve as common intermediates in terpene functionalization. A plausible route involves:
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Amination: Conversion of a ketone or alcohol precursor to the corresponding amine. For instance, 2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine (CAS 17371-27-6) could be synthesized via reductive amination of pinocamphone .
-
Phosgenation: Reaction of the amine with phosgene (or a safer alternative like triphosgene) to yield the isocyanate.
Stereochemical Considerations
The (1S,2S,3S,5R) configuration suggests enantioselective synthesis or resolution steps. Asymmetric catalysis or chiral pool strategies using pinane-derived precursors may enforce the desired stereochemistry .
Applications in Research and Industry
Polyurethane Chemistry
Isocyanates are pivotal in polyurethane production, reacting with polyols to form carbamate linkages. The rigid bicyclic structure of this compound could enhance thermal stability and mechanical strength in specialty polymers. For example, cross-linked polyurethanes incorporating bicyclic isocyanates exhibit improved resistance to deformation.
Pharmaceutical Intermediates
The stereochemical complexity of the molecule makes it a candidate for chiral auxiliaries or building blocks in drug synthesis. Analogous pinane derivatives are employed in fragrance and pharmaceutical industries, suggesting potential applications in enantioselective synthesis .
Surface Modification
Reactive isocyanates are used to functionalize surfaces (e.g., silica nanoparticles or polymers) via urethane bond formation. The hydrophobic bicyclic moiety could impart unique interfacial properties in coatings or adhesives.
Related Compounds and Comparative Analysis
Table 2: Structurally Related Bicyclo[3.1.1]heptane Derivatives
| Compound Name | CAS No. | Functional Group | Molecular Formula |
|---|---|---|---|
| Pinane | 473-55-2 | Hydrocarbon | |
| Pinanediol | 18680-27-8 | Diol | |
| Pinocamphone | 18358-53-7 | Ketone | |
| 3-Pinaneamine | 17371-27-6 | Amine |
These derivatives illustrate the structural diversity achievable via functional group interconversion, enabling tailored physicochemical properties for specific applications .
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